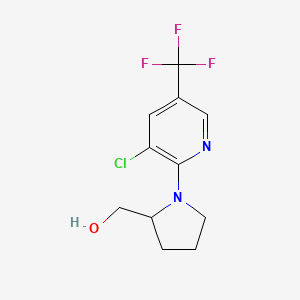

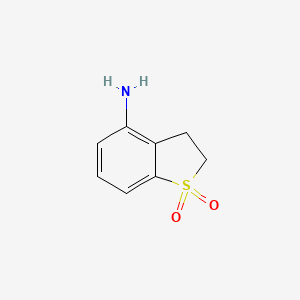

![molecular formula C19H22N2O4 B2533838 [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794987-61-3](/img/structure/B2533838.png)

[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

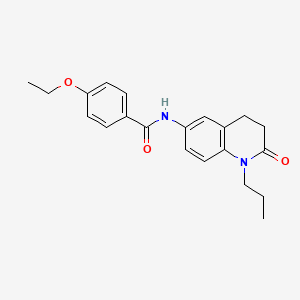

[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a chemical compound that is widely used in scientific research. It is a derivative of the popular anesthetic drug, lidocaine, and is commonly referred to as lidocaine ethylaminoacetate. This compound has been extensively studied for its potential applications in various fields of research, including medicine, pharmacology, and neuroscience.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Compound X has shown promise as a scaffold for designing novel drugs. Researchers have explored its potential as an anticonvulsant, anti-cancer, and antibiotic agent. By modifying its structure, scientists aim to create compounds with improved efficacy and reduced side effects. For instance, derivatives of Compound X have been synthesized and evaluated for their antimalarial activity .

Heterocyclic Chemistry

The utility of Compound X extends to heterocyclic chemistry. It serves as a building block for acyclic, carbocyclic, and heterocyclic derivatives. These derivatives can be further functionalized to yield diverse structures. Researchers have successfully synthesized five- and six-membered heterocycles using Compound X as a starting material. These efforts contribute to the development of new bioactive compounds .

Synthesis of 2-Anilinopyrimidines

Compound X shares structural similarities with 2-anilinopyrimidines. Under microwave conditions, it can undergo aromatic nucleophilic substitution reactions with differently substituted anilines. These reactions lead to the formation of novel derivatives. The substituents on the aniline ring significantly influence the reaction efficiency and product yield .

Biomedical Applications

Researchers have explored the biological activity of Compound X and its derivatives. By understanding its interactions with biological targets, they aim to develop therapeutic agents. For example, virtual screening studies have docked antimalarial derivatives of Compound X against a Pf-DHODH protein target. These findings could guide the design of enhanced antimalarial drugs .

Computational Chemistry

Computational studies play a crucial role in understanding the behavior of Compound X and predicting its properties. Quantum mechanical calculations, molecular dynamics simulations, and docking studies provide insights into its stability, reactivity, and binding affinity with biological targets.

Gaber, H. M., Bagley, M. C., Muhammad, Z. A., & Gomha, S. M. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(24), 14692–14708. Link Abstract from “Microwave-assisted simple synthesis of 2-anilinopyrimidines including novel derivatives.” RSC Advances, 10(20), 11838–11844. Link Abstract from “Virtual screening and molecular dynamic simulations of antimalarial derivatives of 2-anilino 4-amino substituted quinazolines docked against a Pf-DHODH protein target.” Journal of Medical and Health Sciences, 1(1), 1–10. Link

Propriétés

IUPAC Name |

[2-[4-(dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-21(2)16-10-8-15(9-11-16)20-18(22)13-25-19(23)12-14-6-4-5-7-17(14)24-3/h4-11H,12-13H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHXLJBJKDXSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

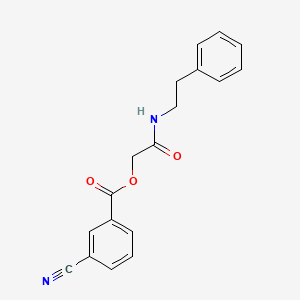

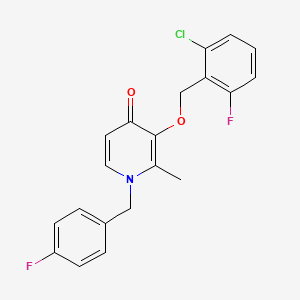

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2533756.png)

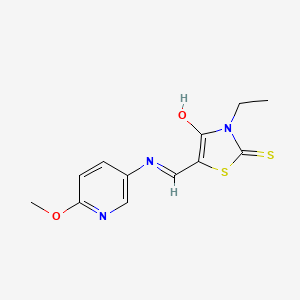

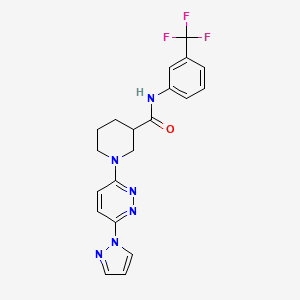

![2-amino-N-(furan-2-ylmethyl)-1-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2533759.png)

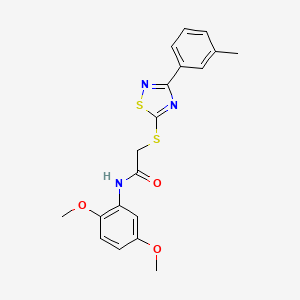

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2533761.png)

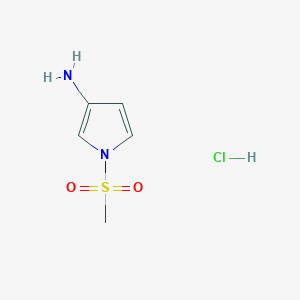

![1-[(2,5-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline](/img/structure/B2533771.png)

![N-(1-cyanocyclopentyl)-2-[[5-oxo-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2533775.png)